Cas no 2059971-48-9 (1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one)

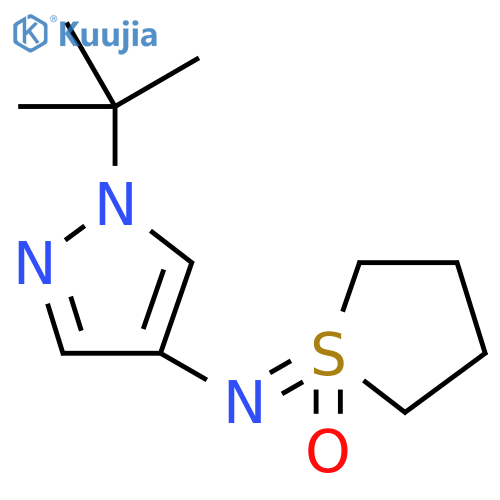

2059971-48-9 structure

商品名:1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one

CAS番号:2059971-48-9

MF:C11H19N3OS

メガワット:241.35306096077

MDL:MFCD30502127

CID:5183012

PubChem ID:125456093

1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazol-4-amine, 1-(1,1-dimethylethyl)-N-(tetrahydro-1-oxido-1-thienylidene)-

- 1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one

-

- MDL: MFCD30502127

- インチ: 1S/C11H19N3OS/c1-11(2,3)14-9-10(8-12-14)13-16(15)6-4-5-7-16/h8-9H,4-7H2,1-3H3

- InChIKey: QBIFGVKHCCFBQP-UHFFFAOYSA-N

- ほほえんだ: N(=S1(CCCC1)=O)C1C=NN(C(C)(C)C)C=1

1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-341775-0.5g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 0.5g |

$1014.0 | 2025-03-18 | |

| Enamine | EN300-341775-0.25g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 0.25g |

$972.0 | 2025-03-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058478-1g |

1-((1-(tert-Butyl)-1H-pyrazol-4-yl)imino)tetrahydro-1H-1l6-thiophene 1-oxide |

2059971-48-9 | 95% | 1g |

¥5180.0 | 2023-03-11 | |

| Enamine | EN300-341775-1.0g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 1.0g |

$1057.0 | 2025-03-18 | |

| Enamine | EN300-341775-10.0g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 10.0g |

$4545.0 | 2025-03-18 | |

| Enamine | EN300-341775-0.05g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 0.05g |

$888.0 | 2025-03-18 | |

| Enamine | EN300-341775-2.5g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 95.0% | 2.5g |

$2071.0 | 2025-03-18 | |

| Enamine | EN300-341775-1g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 1g |

$1057.0 | 2023-09-03 | ||

| Enamine | EN300-341775-10g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 10g |

$4545.0 | 2023-09-03 | ||

| Enamine | EN300-341775-5g |

1-[(1-tert-butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one |

2059971-48-9 | 5g |

$3065.0 | 2023-09-03 |

1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2059971-48-9 (1-(1-tert-butyl-1H-pyrazol-4-yl)imino-1lambda6-thiolan-1-one) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量